Picrolonic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Picrolonic acid can be synthesized through the nitration of 3-methyl-1-phenyl-2-pyrazolin-5-one. The reaction involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process typically requires controlled temperatures to ensure the selective nitration of the compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization, are common practices in industrial production .
Types of Reactions:
Nitration: this compound itself is a product of nitration and can further undergo nitration reactions to introduce additional nitro groups.
Complexation: It forms stable complexes with alkaloids and amines, which is the basis for its use in analytical chemistry.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid are used as nitrating agents.
Complexation: The reactions typically occur in acidic or neutral aqueous solutions.
Major Products Formed:
Nitration: Additional nitro derivatives of this compound.
Complexation: Stable picrolonate complexes with alkaloids and amines.
Scientific Research Applications
Picrolonic acid has a wide range of applications in scientific research:
Analytical Chemistry: Used for the spectrophotometric determination of alkaloids and amines due to its ability to form stable complexes.
Pharmaceuticals: Employed in the assay of pharmaceutical compounds, particularly those containing alkaloids.
Biological Research: Utilized in studies involving the interaction of alkaloids with biological molecules.
Industrial Applications: Used in the production of ion-selective electrodes for the determination of various ions in solution.
Mechanism of Action
Picrolonic acid exerts its effects primarily through complexation reactions. It interacts with alkaloids and amines to form stable complexes, which can be detected and quantified using spectrophotometric methods. The formation of these complexes is driven by the electrostatic interactions between the nitro groups of this compound and the basic nitrogen atoms of the alkaloids and amines .
Comparison with Similar Compounds
Picric Acid: 2,4,6-trinitrophenol, widely used in explosives and as a reagent in chemical analysis.
Picramic Acid: 2-amino-4,6-dinitrophenol, used in dye manufacturing and as a reagent in analytical chemistry.
Picrolonic acid’s unique structure and properties make it a valuable tool in various scientific and industrial applications, particularly in the field of analytical chemistry.
Properties
IUPAC Name |
5-methyl-4-nitro-2-(4-nitrophenyl)-4H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O5/c1-6-9(14(18)19)10(15)12(11-6)7-2-4-8(5-3-7)13(16)17/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFUUSPKWADLNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862175 | |
Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-nitro-2-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862175 | |
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Molecular Weight |
264.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Merck Index] Yellow powder; [Alfa Aesar MSDS] | |
Record name | Picrolonic acid | |
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CAS No. |
550-74-3 | |
Record name | Picrolonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=550-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Picrolonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550743 | |
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Record name | Picrolonic acid | |
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Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-nitro-2-(4-nitrophenyl)- | |
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Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-nitro-2-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-4-nitro-1-p-nitrophenyl-5-pyrazolone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.170 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Picrolonic acid interact with alkaloids?
A1: this compound interacts with alkaloids by forming complexes, leading to a shift in its UV-Vis absorption spectrum. This interaction is dependent on the basicity and concentration of the alkaloid. []
Q2: Does this compound interact with all types of nitrogen-containing compounds?
A2: No, this compound doesn't interact with all nitrogen-containing compounds. For instance, arylamines, aromatic N-heterocycles, and alkaloids lacking an aliphatic amine moiety don't show observable spectral shifts. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C10H8N4O5, and its molecular weight is 256.18 g/mol.
Q4: What spectroscopic techniques have been used to characterize this compound and its complexes?
A4: Researchers have employed UV-Vis spectroscopy [, , , , ], Infrared (IR) spectroscopy [], and Nuclear Magnetic Resonance (NMR) spectroscopy [] to characterize this compound and its complexes.
Q5: Can this compound be used in PVC membrane electrodes?
A5: Yes, this compound has been successfully incorporated into PVC membrane electrodes for the potentiometric determination of organic base cations, including fluoxetine. [, ]
Q6: Has this compound been investigated for its catalytic properties?
A6: While this compound is primarily known for its complexation abilities, one study explored its application as a photocatalyst for the degradation of this compound itself. The study focused on the photocatalytic degradation of this compound using zinc oxide (ZnO) powder. []
Q7: Are there any reported computational studies on this compound?
A7: Yes, there's a study using solid-state 13C and 1H magic angle spinning NMR and X-ray diffraction to investigate the structure of an ionic complex formed between this compound and 1,8-bis(dimethylamino)naphthalene (DMAN). This study provides insights into the hydrogen bonding patterns within the complex. []
Q8: How does the structure of this compound contribute to its hatching activity on potato cyst nematodes?
A8: Studies comparing this compound with its analogs suggest that suitably placed polarizable atoms, specifically pairs approximately 4 and 6.7 Å apart, are crucial for hatching activity on Heterodera rostochiensis and Heterodera schachtii, respectively. A cis and co-planar arrangement of these atoms also appears essential. []
Q9: Is there information on SHE regulations specific to this compound in the provided research?
A9: The research papers primarily focus on the chemical properties and applications of this compound, without explicitly addressing SHE regulations.
Q10: Is there any research on the pharmacokinetics and pharmacodynamics of this compound?
A10: The provided research focuses on the analytical and chemical aspects of this compound. There's no information available on its use as a therapeutic agent, and hence, no data on PK/PD properties.
Q11: Are there any reports of resistance development to this compound in nematode populations?
A11: One study observed that continuous cultivation of early potatoes might select for Globodera rostochiensis populations with enhanced hatching at low temperatures in the presence of this compound. This highlights the potential for evolving resistance under specific selection pressures. []
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